molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Cat. No.: B2490281
CAS No.: 881433-10-9
M. Wt: 271.364
InChI Key: MVWRDIJKWCYDMA-UHFFFAOYSA-N
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Description

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a chemical compound with a complex structure that includes a benzimidazole ring fused with a propyl chain and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with 2-methylprop-2-enyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the alkylated benzimidazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide derivatives: Compounds with similar structures but different substituents on the benzimidazole ring or propyl chain.

Uniqueness

This compound is unique due to its specific structural features, including the 2-methylprop-2-enyl group and the acetamide moiety. These features contribute to its distinct chemical and biological properties, differentiating it from other benzimidazole derivatives.

Biological Activity

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a synthetic compound belonging to the benzimidazole class, which is widely recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and other conditions influenced by enzyme activity.

Chemical Structure and Synthesis

The compound's structure features a benzimidazole core linked to a propyl chain and an acetamide group. The synthesis typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with suitable carboxylic acids or derivatives under acidic conditions.
  • Alkylation : The benzimidazole core is alkylated using 2-methylprop-2-enyl halide in the presence of a base like potassium carbonate.
  • Amidation : Finally, the alkylated product reacts with acetyl chloride to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymes by binding to their active sites, thus disrupting normal cellular processes. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action .

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key regulatory proteins involved in cell proliferation .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Compounds in the benzimidazole family are known to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has shown promise as an inhibitor of ion channels like Kv1.3, which are implicated in autoimmune diseases. In vitro studies have indicated that this compound can effectively reduce Kv1.3 activity, suggesting its potential as a therapeutic agent for conditions like multiple sclerosis .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that related benzimidazole compounds induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .
Study 2 Enzyme InhibitionInvestigated the inhibitory effects on Kv1.3 channels; compounds showed comparable potency to established inhibitors like PAP-1 .
Study 3 Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria; exhibited significant inhibition zones in agar diffusion assays.

Properties

IUPAC Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRDIJKWCYDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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